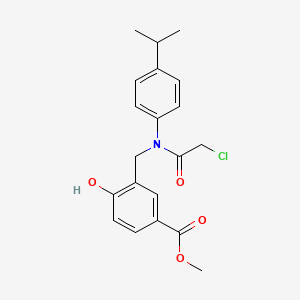

methyl 3-((2-chloro-N-(4-isopropylphenyl)acetamido)methyl)-4-hydroxybenzoate

Description

Methyl 3-((2-chloro-N-(4-isopropylphenyl)acetamido)methyl)-4-hydroxybenzoate is a benzoate ester derivative featuring a 4-hydroxy group on the aromatic ring, a methylene-linked 2-chloroacetamido moiety, and an N-substituted 4-isopropylphenyl group. The chloroacetamido substituent may confer electrophilic reactivity, which could be leveraged in covalent inhibitor design.

Properties

IUPAC Name |

methyl 3-[(N-(2-chloroacetyl)-4-propan-2-ylanilino)methyl]-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4/c1-13(2)14-4-7-17(8-5-14)22(19(24)11-21)12-16-10-15(20(25)26-3)6-9-18(16)23/h4-10,13,23H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYLVNXWJAJSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(CC2=C(C=CC(=C2)C(=O)OC)O)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((2-chloro-N-(4-isopropylphenyl)acetamido)methyl)-4-hydroxybenzoate typically involves multiple steps:

-

Formation of 2-chloro-N-(4-isopropylphenyl)acetamide

Reagents: 2-chloroacetyl chloride, 4-isopropylaniline.

-

Synthesis of Methyl 4-hydroxybenzoate

Reagents: 4-hydroxybenzoic acid, methanol.

Conditions: Esterification is performed using a catalytic amount of sulfuric acid under reflux conditions.

-

Coupling Reaction

Reagents: Methyl 4-hydroxybenzoate, 2-chloro-N-(4-isopropylphenyl)acetamide.

Conditions: The coupling is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The hydroxy group on the benzoate moiety can undergo oxidation to form a quinone derivative.

Reagents: Potassium permanganate, chromium trioxide.

-

Reduction

- The chlorinated acetamide can be reduced to an amine.

Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

-

Substitution

- The chlorine atom in the acetamide can be substituted with nucleophiles.

Reagents: Sodium azide, thiols.

Common Reagents and Conditions

Oxidation: Typically performed in aqueous or organic solvents under controlled temperatures.

Reduction: Conducted in inert atmospheres to prevent oxidation of the reduced product.

Substitution: Carried out in polar solvents with appropriate bases to neutralize the by-products.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that derivatives of methyl 3-((2-chloro-N-(4-isopropylphenyl)acetamido)methyl)-4-hydroxybenzoate exhibit antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown effectiveness comparable to established antibiotics like penicillin and ciprofloxacin .

-

Anticancer Properties

- The compound has been evaluated for its anticancer activity, particularly against human cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Studies suggest that it induces apoptosis in cancer cells, evidenced by increased caspase activity and reduced cell viability .

-

Enzyme Inhibition

- This compound has shown potential as an enzyme inhibitor, particularly targeting acetylcholinesterase and urease. Such inhibition could have implications for treating neurodegenerative diseases like Alzheimer's and urinary tract infections.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized compounds including this compound demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing promising results that warrant further exploration in clinical settings.

Case Study 2: Anticancer Mechanism

In a controlled laboratory setting, the compound was tested on various cancer cell lines. The mechanism of action was elucidated through flow cytometry, revealing that treated cells exhibited increased levels of apoptotic markers compared to untreated controls. This suggests that the compound may serve as a lead structure for developing new anticancer therapies.

Mechanism of Action

The mechanism by which methyl 3-((2-chloro-N-(4-isopropylphenyl)acetamido)methyl)-4-hydroxybenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

| Compound Name & Identifier | Ester Group | Core Substituents | Linkage Type | Notable Structural Features |

|---|---|---|---|---|

| Target compound | Methyl | 4-hydroxy, 2-chloroacetamido | Methylene bridge | Hydroxy group for H-bonding; chloroacetamido for electrophilicity |

| I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate | Ethyl | Pyridazin-3-yl, amino | Phenethylamino | Heterocyclic pyridazine for π-π stacking; amino linker for flexibility |

| I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate | Ethyl | Methylisoxazol-5-yl, amino | Phenethylamino | Isoxazole ring for metabolic stability; methyl group for lipophilicity |

| I-6373: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate | Ethyl | 3-Methylisoxazol-5-yl, thioether | Phenethylthio | Thioether linkage for enhanced stability; methylisoxazole for target affinity |

| I-6473: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate | Ethyl | 3-Methylisoxazol-5-yl, ether | Phenethoxy | Ether linkage for rigidity; isoxazole for electronic effects |

Key Comparative Insights

Ester Group Influence :

- The target compound’s methyl ester may confer slightly higher metabolic stability compared to the ethyl esters in the I-series, as smaller ester groups often resist hydrolytic cleavage better. However, ethyl esters typically enhance lipophilicity, improving membrane permeability .

Substituent Diversity :

- The 4-hydroxy group in the target compound distinguishes it from the I-series analogs, which lack hydroxylation. This group could enhance solubility and enable hydrogen bonding with biological targets.

- The 2-chloroacetamido group replaces the heterocyclic substituents (e.g., pyridazine, isoxazole) in the I-series. Chloroacetamido’s electrophilic chlorine may facilitate covalent binding, whereas heterocycles in the I-series likely engage in π-π stacking or dipole interactions .

Longer linkers (e.g., phenethylamino) may improve binding pocket accessibility but increase entropic penalties during target engagement .

Biological Implications: While the I-series compounds were synthesized for undisclosed biological studies (likely targeting enzymes or receptors), their structural features suggest optimized pharmacokinetic profiles. The target compound’s hydroxy and chloroacetamido groups may favor interactions with serine hydrolases or proteases .

Biological Activity

Methyl 3-((2-chloro-N-(4-isopropylphenyl)acetamido)methyl)-4-hydroxybenzoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a methyl ester group, a chloroacetamide moiety, and a hydroxybenzoate framework. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing chloroacetamide groups have been shown to inhibit bacterial growth effectively. A study evaluating various chloroacetamides demonstrated that modifications in the aromatic ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. A case study involving a related compound demonstrated significant cytotoxic effects against human breast cancer cells, indicating potential for further exploration in cancer therapeutics .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis.

- Apoptotic Pathways Activation : In cancer cells, the compound may trigger intrinsic apoptotic pathways, leading to cell death.

- Antioxidant Activity : Some derivatives show promise as antioxidants, scavenging free radicals and reducing oxidative stress in cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various chloroacetamide derivatives, including those structurally similar to this compound. The results indicated that certain modifications enhanced activity against resistant bacterial strains, suggesting a potential therapeutic application in treating infections caused by resistant pathogens .

Evaluation of Anticancer Properties

In another study focusing on anticancer activity, a derivative of the compound was tested against multiple cancer cell lines. The findings revealed that the compound induced significant cytotoxicity and apoptosis in breast and lung cancer cells, warranting further investigation into its use as an anticancer agent .

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C17H20ClN1O3 |

| Molecular Weight | 321.80 g/mol |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.